2-Amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride
Overview
Description
2-Amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride is a chemical compound with the molecular formula C7H16ClN3O . It is also known as Ethanone, 2-amino-1-(4-methyl-1-piperazinyl)-, hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains an amino group (NH2) and a ketone group (C=O) attached to the piperazine ring .Scientific Research Applications
New Psychoactive Substances and Piperazine Derivatives
- A study on the prevalence of new psychoactive substances (including piperazine derivatives) analyzed hair samples to detect the presence of these substances. Piperazine drugs, such as mCPP, were found in a significant number of cases, indicating their prevalence and potential interest in forensic and toxicological studies (Rust et al., 2012).
Pharmacological Evaluation of Novel Compounds
- Research on a novel compound, 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032), demonstrated anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. This study exemplifies the process of designing, synthesizing, and pharmacologically evaluating compounds with potential therapeutic applications, which could be similar to the research applications of 2-Amino-1-(4-methyl-1-piperazinyl)-1-ethanone hydrochloride (Brito et al., 2017).
Metabolic and Disposition Studies
- Detailed metabolic and disposition studies of various compounds, such as venetoclax and SB-649868, provide insights into the absorption, metabolism, and excretion processes of drugs. These studies are crucial for understanding the pharmacokinetics and potential toxicities of new pharmaceutical agents. Such research methodologies could be applied to this compound to understand its biotransformation and pharmacokinetic profile (Liu et al., 2017); (Renzulli et al., 2011).
Properties
IUPAC Name |
2-amino-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUQVKZDADLIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007098-95-4 | |
Record name | Ethanone, 2-amino-1-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007098-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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